molecular formula C20H26N2O B3483112 2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol

2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol

Cat. No. B3483112
M. Wt: 310.4 g/mol
InChI Key: XTBZEWVJFRZSMQ-UHFFFAOYSA-N
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Description

“2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” is a compound that is related to a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . The compound is also related to 2- {2- [4- (diphenylmethyl)-1-piperazinyl]ethoxy}acetic acid compounds .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol”, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be analyzed based on its related compounds. For instance, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of CHNO, an average mass of 174.241 Da, and a monoisotopic mass of 174.136826 Da .


Chemical Reactions Analysis

The chemical reactions of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be inferred from the reactions of related compounds. For example, aldehydes and ketones react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in addition-elimination (or condensation) reactions . Diisocyanates, which have two NCO groups as their key reactive sites, also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2,2-diphenylethyl)-1-piperazinyl]ethanol” can be inferred from related compounds. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has an average mass of 174.241 Da and a monoisotopic mass of 174.136826 Da .

properties

IUPAC Name

2-[4-(2,2-diphenylethyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-16-15-21-11-13-22(14-12-21)17-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,23H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBZEWVJFRZSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethylene bromohydrin (4.03 g) was added dropwise to a mixture of 1-(2,2-diphenylethyl)piperazine (4.30 g), potassium carbonate (6.7 g) and N,N-dimethylformamide (20 ml) with stirring. The mixture was stirred at room temperature overnight, diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over Na2SO4. The solvent was then distilled off and the residue was subjected to silica gel chromatography. Elution with ethyl ether-ethyl acetate-methanol (10:2:1, v/v) gave 4-(2,2-diphenylethyl)-1-piperazineethanol as an oil. Yield 4.24 g.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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